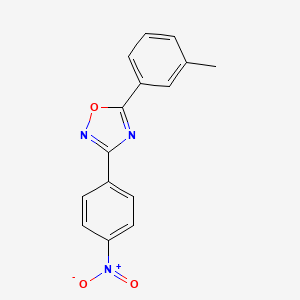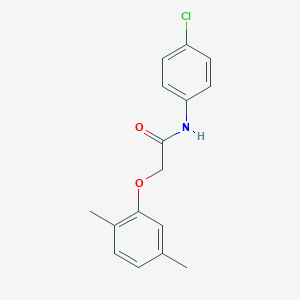
4-(2,4-dimethylbenzoyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethylbenzoyl)morpholine, also known as DMBM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a morpholine derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
作用機序
The mechanism of action of 4-(2,4-dimethylbenzoyl)morpholine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell proliferation and DNA synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and does not cause significant side effects in animal models. It has been found to be metabolized in the liver and excreted in the urine. This compound has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-(2,4-dimethylbenzoyl)morpholine is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, its low solubility in aqueous solutions can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on 4-(2,4-dimethylbenzoyl)morpholine. One area of interest is the development of new anticancer drugs based on its structure and mechanism of action. Another potential application is in the development of new antibiotics to combat drug-resistant bacterial infections. Additionally, this compound has potential applications in materials science, including the development of new polymers and coatings. Further research is needed to fully understand the potential of this compound in these and other areas.
In conclusion, this compound is a chemical compound that has shown promise in scientific research for its potential applications in medicinal chemistry, organic synthesis, and materials science. Its unique properties and ease of synthesis make it a valuable tool for researchers in these fields. However, more research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-(2,4-dimethylbenzoyl)morpholine involves the reaction of 2,4-dimethylbenzoyl chloride with morpholine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents.
科学的研究の応用
4-(2,4-dimethylbenzoyl)morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(2,4-dimethylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-3-4-12(11(2)9-10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMRLXLDPAJNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(aminocarbonyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5782490.png)
![N-[4-(aminocarbonyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5782497.png)

![7-[(2-methoxybenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5782511.png)





![4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5782571.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-cyclohexylthiourea](/img/structure/B5782573.png)

